molecular formula C12H17ClN2 B1454149 1-(6-Chloro-2-pyridinyl)-2-ethylpiperidine CAS No. 1219982-11-2

1-(6-Chloro-2-pyridinyl)-2-ethylpiperidine

Cat. No. B1454149
M. Wt: 224.73 g/mol
InChI Key: YMFCITLRBOCZOQ-UHFFFAOYSA-N
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Description

“1-(6-Chloro-2-pyridinyl)-2-ethylpiperidine” is a chemical compound. Its structure and properties would be similar to those of related compounds, but specific data is not available .


Molecular Structure Analysis

The molecular structure of “1-(6-Chloro-2-pyridinyl)-2-ethylpiperidine” can be inferred from its name and from the structures of similar compounds . It would have a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), with a chlorine atom and an ethylpiperidine group attached.


Chemical Reactions Analysis

The chemical reactions involving “1-(6-Chloro-2-pyridinyl)-2-ethylpiperidine” would depend on its exact structure and on the reaction conditions . Without specific information, it’s difficult to predict its reactivity.

Scientific Research Applications

Coordination Chemistry and Ligand Properties

Research on compounds containing pyridine and piperidine derivatives has shown their importance in coordination chemistry. These compounds exhibit fascinating variability in their chemistry and properties, making them suitable for forming complex compounds with unique spectroscopic properties, structures, magnetic properties, and potential biological and electrochemical activities. This variability suggests potential research applications in developing new materials and studying molecular interactions (Boča, Jameson, & Linert, 2011).

Environmental and Biological Implications

Compounds with chlorinated pyridine structures, similar to the one mentioned, are studied for their environmental persistence and biological effects. Research on pesticides like chlorpyrifos and cypermethrin, which possess chlorinated pyridyl components, shows significant developmental and lung toxicity in animal models. These findings highlight the need for understanding the environmental impact and toxicological properties of such compounds (Shaikh & Sethi, 2020).

Antimicrobial and Pharmacological Properties

The antimicrobial properties of pyridine derivatives are of significant interest. Pyridine and its derivatives have been identified to possess a wide range of biological activities, including antibacterial, antifungal, and anticancer activities. Their high affinity for various ions and ability to function as effective chemosensors for determining different species in environmental, agricultural, and biological samples suggest a broad spectrum of scientific applications (Abu-Taweel et al., 2022).

Drug Discovery and Medicinal Chemistry

Spiropiperidines, a class related to the structural motif of the specified compound, have seen increased interest in drug discovery programs. Their synthesis and application are explored for potential medicinal uses, including antidepressants, antipsychotics, and anxiolytics. The diversity in spiropiperidine synthesis reflects the vast potential of these compounds in creating new therapeutic agents (Griggs, Tape, & Clarke, 2018).

Safety And Hazards

The safety and hazards associated with “1-(6-Chloro-2-pyridinyl)-2-ethylpiperidine” would depend on its physical and chemical properties . Without specific information, it’s difficult to provide a detailed safety analysis.

properties

IUPAC Name

2-chloro-6-(2-ethylpiperidin-1-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2/c1-2-10-6-3-4-9-15(10)12-8-5-7-11(13)14-12/h5,7-8,10H,2-4,6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMFCITLRBOCZOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C2=NC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-Chloro-2-pyridinyl)-2-ethylpiperidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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